methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
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Overview
Description
“Methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate” is a chemical compound with the CAS Number: 861209-30-5 . It has a molecular weight of 337.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19NO4/c1-24-20(23)13-16-14-25-18-10-6-5-9-17(18)21(16)19(22)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
The research into the synthesis and chemical properties of compounds related to methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate has led to the development of various synthetic methods and the exploration of their chemical behavior under different conditions. For instance, compounds with the 1,4-benzoxazine backbone have been synthesized through reactions involving O-Amino Phenol and Maleic Anhydride, followed by further reactions to produce Mannich Bases with substituted Aromatic Amines. These synthetic pathways are crucial for the preparation of benzoxazine derivatives with potential applications in medicinal chemistry and materials science (Kadian, Maste, & Bhat, 2012).
Antibacterial Activity
Several studies have evaluated the antibacterial activity of 1,4-benzoxazine analogues. For example, derivatives synthesized from O-Amino Phenol and Maleic Anhydride have shown significant antibacterial activity against a range of bacterial strains, including E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. These findings suggest that 1,4-benzoxazine derivatives could be promising candidates for the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors influence the compound’s action.
properties
IUPAC Name |
methyl 2-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-20(23)13-16-14-25-18-10-6-5-9-17(18)21(16)19(22)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRPSAPXXMRQK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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